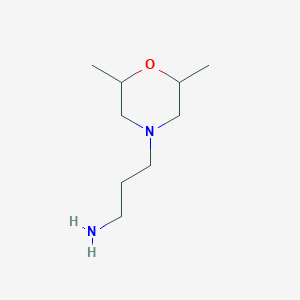
2,5-Dichloro-3-(trifluorométhyl)pyridine
Vue d'ensemble
Description
2,5-Dichloro-3-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique physical and chemical properties to the compound, making it valuable in various industrial and scientific applications .
Applications De Recherche Scientifique
2,5-Dichloro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of crop-protection products and insect growth regulators.
Mécanisme D'action
Target of Action
The primary targets of 2,5-Dichloro-3-(trifluoromethyl)pyridine are pests that affect crops . This compound is a key structural motif in active agrochemical and pharmaceutical ingredients .
Mode of Action
The biological activities of 2,5-Dichloro-3-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that the compound plays a significant role in the protection of crops from pests .
Result of Action
The result of the action of 2,5-Dichloro-3-(trifluoromethyl)pyridine is the protection of crops from pests . It’s used as a chemical intermediate for the synthesis of several crop-protection products .
Analyse Biochimique
Biochemical Properties
2,5-Dichloro-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of agrochemical and pharmaceutical compounds. The presence of the trifluoromethyl group and chlorine atoms enhances its reactivity and interaction with various biomolecules. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 2,5-Dichloro-3-(trifluoromethyl)pyridine on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, 2,5-Dichloro-3-(trifluoromethyl)pyridine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2,5-Dichloro-3-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding to specific enzymes and proteins, leading to their inhibition or activation. For example, this compound can inhibit the activity of certain enzymes involved in DNA replication and repair, thereby affecting cell division and growth. Additionally, 2,5-Dichloro-3-(trifluoromethyl)pyridine can induce changes in gene expression by binding to DNA or interacting with transcription factors, resulting in altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dichloro-3-(trifluoromethyl)pyridine have been studied over various time periods. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 2,5-Dichloro-3-(trifluoromethyl)pyridine may undergo degradation, leading to the formation of by-products that can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,5-Dichloro-3-(trifluoromethyl)pyridine in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system. Threshold effects have been observed, where a certain dosage level triggers significant changes in biological responses .
Metabolic Pathways
2,5-Dichloro-3-(trifluoromethyl)pyridine is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The metabolic flux of this compound can influence the levels of key metabolites, affecting overall cellular metabolism. Additionally, the interaction with cofactors such as NADPH can modulate the activity of metabolic enzymes, leading to changes in metabolic pathways .
Transport and Distribution
The transport and distribution of 2,5-Dichloro-3-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cell, 2,5-Dichloro-3-(trifluoromethyl)pyridine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2,5-Dichloro-3-(trifluoromethyl)pyridine is determined by various targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its biological effects. The localization within these compartments can influence the activity and function of 2,5-Dichloro-3-(trifluoromethyl)pyridine, as well as its interactions with other biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(trifluoromethyl)pyridine typically involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method involves the sequential treatment of 2,3,6-trichloro-5-(trifluoromethyl)pyridine with hydrazine and an oxidizing agent .
Industrial Production Methods: Industrial production of this compound often relies on the direct fluorination method or the building-block method, depending on the desired target compound . The process involves the use of trichloromethyl-pyridine as a starting material, which undergoes an exchange between chlorine and fluorine atoms .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dichloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Comparaison Avec Des Composés Similaires
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,3,6-Trichloro-5-(trifluoromethyl)pyridine
Comparison: 2,5-Dichloro-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. The presence of chlorine atoms at the 2 and 5 positions, along with the trifluoromethyl group at the 3 position, imparts distinct chemical and physical properties compared to other similar compounds .
Propriétés
IUPAC Name |
2,5-dichloro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVBTOGZRGRJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453042 | |
| Record name | 2,5-dichloro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70158-59-7 | |
| Record name | 2,5-dichloro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)





